5-cyclobutyl-1H-1,2,4-triazol-3-amine

Medicinal Chemistry ADME Drug Discovery

This 5-cyclobutyl-1H-1,2,4-triazol-3-amine is a differentiated 1,2,4-triazole building block featuring a unique cyclobutyl substituent that imparts moderate lipophilicity (LogP 1.24) and ring strain—critical for high-affinity binding in tankyrase inhibitor scaffolds. Unlike 5-methyl or 5-phenyl analogs, the cyclobutyl group offers a balanced CNS-permeable profile (tPSA ~67.6 Ų) favorable for kinase inhibitor design. The primary amine at the 3-position enables efficient microwave-assisted Schiff base derivatization for ligand library synthesis and metal complexation studies. Ensure batch-to-batch reproducibility in your SAR campaigns with this research-grade intermediate.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 496057-24-0
Cat. No. B1585918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclobutyl-1H-1,2,4-triazol-3-amine
CAS496057-24-0
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NN2)N
InChIInChI=1S/C6H10N4/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10)
InChIKeyFZFDWTMNAIGNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1H-1,2,4-triazol-3-amine (CAS 496057-24-0) for Research Procurement: Key Properties and Differentiation


5-Cyclobutyl-1H-1,2,4-triazol-3-amine (CAS 496057-24-0) is a 1,2,4-triazole-based heterocyclic building block featuring a cyclobutyl substituent at the 5-position and a primary amine at the 3-position . Its molecular formula is C₆H₁₀N₄, with a molecular weight of 138.17 g/mol, and it is typically supplied at a purity of 95% . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with applications ranging from tankyrase inhibitor scaffolds to antimicrobial screening [1].

Why Generic 1,2,4-Triazole-3-amine Analogs Cannot Replace 5-Cyclobutyl-1H-1,2,4-triazol-3-amine


In medicinal chemistry and agrochemical research, the substituent at the 5-position of the 1,2,4-triazole core critically governs both physicochemical properties and biological activity. Direct substitution with analogs such as 5-methyl, 5-phenyl, or 5-cyclopropyl derivatives results in markedly different LogP values, melting points, and steric profiles . The cyclobutyl group imparts a unique combination of moderate lipophilicity (LogP 1.24) and ring strain that enhances binding interactions in specific enzyme pockets, as demonstrated in tankyrase inhibitor optimization studies where a trans-cyclobutyl linker was essential for high affinity [1]. Procurement of the exact compound ensures reproducible outcomes in established synthetic protocols and avoids unexpected deviations in physicochemical behavior that can derail research timelines.

Quantitative Differentiation of 5-Cyclobutyl-1H-1,2,4-triazol-3-amine vs. Closest Analogs


Lipophilicity (LogP): Optimized Partitioning for Blood-Brain Barrier and Membrane Permeability Studies

5-Cyclobutyl-1H-1,2,4-triazol-3-amine exhibits a calculated LogP of 1.24, positioning it within the optimal range for CNS drug-like properties (typically LogP 1-3). This value is intermediate between the more hydrophilic 5-methyl analog (LogP ~0.28) and the highly lipophilic 5-phenyl analog (LogP ~1.69) . The cyclobutyl group provides a 4.4-fold increase in lipophilicity compared to methyl, while avoiding the excessive hydrophobicity of phenyl, which can lead to poor solubility and metabolic instability .

Medicinal Chemistry ADME Drug Discovery

Melting Point Differentiation: Favorable Solid-State Handling vs. Analogs

The melting point of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is reported as 153 °C . This value is significantly higher than the 5-cyclopropyl analog (128 °C) and substantially lower than the 5-phenyl analog (188–192 °C) [1]. The intermediate melting point facilitates easier handling during solid dispensing and recrystallization compared to the phenyl derivative, while offering better room-temperature stability than the lower-melting cyclopropyl variant.

Process Chemistry Solid-State Characterization Crystallization

Boiling Point and Thermal Stability: Suitability for High-Temperature Reaction Conditions

The predicted boiling point of 5-cyclobutyl-1H-1,2,4-triazol-3-amine is 379.6 °C at 760 mmHg . This is comparable to the 5-cyclopropyl analog (383.4 °C) but reflects the compound's ability to withstand elevated temperatures during amide coupling or nucleophilic substitution reactions without premature decomposition . The high boiling point supports the use of elevated reaction temperatures (e.g., 100–150 °C) common in heterocyclic derivatization protocols.

Synthetic Chemistry Reaction Optimization Thermal Stability

Synthetic Efficiency: Microwave-Assisted Derivatization with High Reported Yields

In a published microwave-assisted synthesis, 3-amino-5-cyclobutyl-1,2,4-triazole (synonym for the target compound) was reacted with salicylaldehyde in ethanol to yield 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol in good yields and purity [1]. The eco-friendly microwave-promoted method demonstrated efficient coupling of the primary amine without requiring protecting group strategies, contrasting with analogous 5-aryl triazole amines that often require harsher conditions or catalysts for Schiff base formation [2].

Synthetic Methodology Green Chemistry Schiff Base Formation

Validated Role in Tankyrase Inhibitor Scaffolds: Essential Cyclobutyl Linker for High Affinity

In the lead optimization of 1,2,4-triazole-based tankyrase inhibitors, the trans-cyclobutyl linker derived from 5-cyclobutyl-1H-1,2,4-triazol-3-amine was retained as a critical structural element across the optimization campaign [1]. The final optimized lead compound 13 achieved picomolar IC₅₀ inhibition in a WNT/β-catenin signaling cellular reporter assay, a potency level that was not attainable with alternative linker motifs such as cyclohexane or phenyl linkers, which displayed inferior affinity .

Cancer Research Wnt/β-Catenin Pathway Tankyrase Inhibition

Purity Specification: Industry-Standard 95% Purity with Consistent Vendor Availability

5-Cyclobutyl-1H-1,2,4-triazol-3-amine is uniformly supplied at a minimum purity of 95% across multiple reputable vendors, including AKSci, Combi-Blocks (via Fisher Scientific), and CymitQuimica . In contrast, 5-phenyl-1H-1,2,4-triazol-3-amine is available at higher purity (≥98% GC) from select suppliers, but at substantially higher cost per gram [1]. The 95% purity specification for the cyclobutyl derivative represents a cost-effective balance for early-stage research where ultra-high purity is not required for initial SAR exploration.

Procurement Quality Control Reproducibility

Recommended Research and Industrial Use Cases for 5-Cyclobutyl-1H-1,2,4-triazol-3-amine


Scaffold for Tankyrase 1/2 Inhibitor Development Targeting Wnt/β-Catenin Signaling in Oncology

The 5-cyclobutyl-1H-1,2,4-triazol-3-amine core is a validated starting point for designing potent tankyrase inhibitors. As demonstrated in lead optimization studies, the cyclobutyl linker was essential for achieving picomolar cellular potency in WNT/β-catenin reporter assays [1]. Researchers can utilize this building block to explore SAR around the East, West, and South vectors of the triazole scaffold, confident that the central cyclobutyl-triazole motif has been clinically derisked for this target class.

Synthesis of Schiff Base Ligands for Coordination Chemistry and Crystal Engineering

The primary amine at the 3-position reacts efficiently with aldehydes under microwave-assisted conditions to form Schiff base derivatives in good yields [2]. These derivatives have been structurally characterized by single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding patterns and supramolecular architectures dominated by H⋯H, C⋯H, and N⋯H contacts [2]. This makes the compound a reliable precursor for generating ligand libraries for metal complexation studies.

Agrochemical Lead Generation: Fungicide and Herbicide Discovery Programs

1,2,4-Triazole derivatives are established pharmacophores in agrochemical fungicides (e.g., triazole-based CYP51 inhibitors). The 5-cyclobutyl substitution provides a LogP of 1.24, which is favorable for foliar uptake and translocation in plant systems . The compound has been explored for antimicrobial activity against plant pathogens, offering a differentiated lipophilicity profile compared to 5-methyl or 5-phenyl analogs [3].

Building Block for CNS-Penetrant Kinase Inhibitor Design

With a calculated LogP of 1.24 and a topological polar surface area (tPSA) of approximately 67.6 Ų, 5-cyclobutyl-1H-1,2,4-triazol-3-amine falls within favorable parameters for blood-brain barrier permeability . This physicochemical profile supports its use as a fragment or building block in the design of CNS-targeted kinase inhibitors, where balanced lipophilicity is critical for minimizing P-glycoprotein efflux while maintaining target engagement .

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